2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene
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Overview
Description
2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene is an organic compound characterized by the presence of a difluoromethoxy group, an ethenyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene typically involves the introduction of the difluoromethoxy group onto a benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through various methods, including metal-catalyzed reactions and radical chemistry . The reaction conditions often involve the use of difluorocarbene reagents and appropriate catalysts to facilitate the formation of the difluoromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and efficiency, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzene derivatives .
Scientific Research Applications
2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene involves its interaction with molecular targets through its difluoromethoxy group. This group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity and chemical reactivity . The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethoxy)-4-ethenyl-1-methylbenzene: Similar in structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
2-(Methoxy)-4-ethenyl-1-methylbenzene: Contains a methoxy group instead of a difluoromethoxy group.
2-(Difluoromethoxy)-4-ethyl-1-methylbenzene: Similar but with an ethyl group instead of an ethenyl group.
Uniqueness
2-(Difluoromethoxy)-4-ethenyl-1-methylbenzene is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications .
Properties
IUPAC Name |
2-(difluoromethoxy)-4-ethenyl-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c1-3-8-5-4-7(2)9(6-8)13-10(11)12/h3-6,10H,1H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REOYIDKOTKONGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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